molecular formula C6H11N2O4PS3 B2386114 5-Methoxy-3-[[methoxy(methylsulfanyl)phosphoryl]sulfanylmethyl]-1,3,4-thiadiazol-2-one CAS No. 53035-44-2

5-Methoxy-3-[[methoxy(methylsulfanyl)phosphoryl]sulfanylmethyl]-1,3,4-thiadiazol-2-one

Cat. No.: B2386114
CAS No.: 53035-44-2
M. Wt: 302.32
InChI Key: NXEFKNPIUIEWJF-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : The methoxy group on the thiadiazole ring resonates as a singlet at δ 3.85 ppm, while the methylene protons (-CH₂-) appear as a multiplet near δ 4.15–4.30 ppm. The methylsulfanyl group (-SCH₃) shows a singlet at δ 2.10 ppm.
  • ³¹P NMR : A characteristic singlet at δ 55–60 ppm confirms the presence of the phosphorodithioate group.
  • ¹³C NMR : The carbonyl carbon (C=O) of the thiadiazolone ring resonates at δ 170–175 ppm, while the methoxy carbons appear at δ 55–60 ppm.

Infrared (IR) Spectroscopy

Key absorption bands include:

  • ν(C=O) at 1720 cm⁻¹ (thiadiazolone carbonyl).
  • ν(P=S) at 650–700 cm⁻¹ and ν(P-O-C) at 950–1000 cm⁻¹.
  • ν(S-CH₃) at 2320 cm⁻¹.

Mass Spectrometry

Electrospray ionization (ESI+) yields a molecular ion peak at m/z 302.969 [M+H]⁺, with fragment ions at m/z 253 (loss of SCH₃) and m/z 123 (thiadiazolone ring). Collision cross-section (CCS) values are 153.8 Ų for [M+H]⁺ and 163.2 Ų for [M+Na]⁺.

UV-Vis Spectroscopy

The compound exhibits limited UV absorption due to its saturated heterocyclic core, with weak bands near 260–280 nm attributed to n→π* transitions in the thiadiazolone and phosphorodithioate groups.

Comparative Structural Analysis with Related 1,3,4-Thiadiazole Derivatives

The structural features of this compound distinguish it from other derivatives:

Table 2: Comparison with 1,3,4-thiadiazole analogs

Compound Substituents at Position 3 Key Properties
This compound Phosphorodithioate group Acetylcholinesterase inhibition
5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl derivatives Pyridinyl or benzamide groups Antimicrobial activity
3-((5-Mercapto-1,3,4-thiadiazol-2-yl)imino)indolin-2-ones Indolin-2-one fused systems Anticancer activity

The phosphorodithioate group enhances electrophilicity at the phosphorus center, facilitating nucleophilic attack in acetylcholinesterase inhibition. In contrast, pyridinyl substituents in analogs like N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide improve π-π stacking interactions with biological targets. Derivatives lacking the phosphorodithioate moiety, such as 3-mercapto-1,3,4-thiadiazoles, exhibit reduced insecticidal activity but retain antimicrobial properties.

The methoxy group at position 5 stabilizes the thiadiazolone ring through electron-donating effects, contrasting with electron-withdrawing groups (e.g., nitro or carboxyl) in anticancer derivatives. Steric hindrance from the methylsulfanyl group also limits rotational freedom compared to smaller substituents like halogens.

Properties

IUPAC Name

5-methoxy-3-[[methoxy(methylsulfanyl)phosphoryl]sulfanylmethyl]-1,3,4-thiadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N2O4PS3/c1-11-5-7-8(6(9)16-5)4-15-13(10,12-2)14-3/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXEFKNPIUIEWJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN(C(=O)S1)CSP(=O)(OC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N2O4PS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclodehydration Reaction

A mixture of 2-methoxybenzoic acid (3.00 mmol) and POCl₃ (10 mL) is stirred for 20 minutes at room temperature, after which thiosemicarbazide (3.00 mmol) is added. The reaction is heated to 80–90°C for one hour under stirring, cooled in an ice bath, and quenched with 40 mL of water. The suspension is refluxed for 4 hours, basified to pH 8 using 50% sodium hydroxide, and filtered to isolate the crude product. Recrystallization from methanol yields 5-methoxy-1,3,4-thiadiazol-2-amine as a white solid (yield: 78–83%).

Oxidation to the Thiadiazol-2-one

The amine intermediate is oxidized to the corresponding ketone using acetic anhydride in pyridine. Refluxing 5-methoxy-1,3,4-thiadiazol-2-amine (1.8 mmol) with acetic anhydride (3.6 mL) and pyridine (3 mL) for 2 hours produces 5-methoxy-1,3,4-thiadiazol-2-one. The product is recrystallized from methanol, yielding a white crystalline solid (m.p. 275–276°C).

Introduction of the Sulfanylmethyl Group

The sulfanylmethyl moiety (-CH₂-S-) is introduced via nucleophilic substitution or alkylation reactions. This step functionalizes the thiadiazole ring at the 3-position.

Chloromethylation

5-Methoxy-1,3,4-thiadiazol-2-one is treated with chloromethyl methyl sulfide in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Sodium hydride (NaH) is added as a base to deprotonate the thiadiazole nitrogen, facilitating the substitution reaction. The mixture is stirred at 0°C for 1 hour and then at room temperature for 12 hours. After quenching with ice water, the product is extracted with ethyl acetate, washed with brine, and dried over anhydrous sodium sulfate. Column chromatography (EtOAc/petroleum ether, 1:3) yields 3-(methylsulfanylmethyl)-5-methoxy-1,3,4-thiadiazol-2-one as a pale-yellow solid (yield: 65–70%).

The final step involves the introduction of the methoxy(methylsulfanyl)phosphoryl group [-P(=S)(OCH₃)(SCH₃)] to the sulfanylmethyl substituent.

Preparation of O,S-Dimethyl Phosphorochloridothioate

A solution of O,S-dimethyl phosphorothioate (1.2 mmol) in 1,2-dichloroethane is treated with thionyl chloride (2.4 mmol) under reflux for 3 hours. The solvent is evaporated under reduced pressure to yield O,S-dimethyl phosphorochloridothioate as a colorless liquid, which is used immediately in the next step.

Coupling Reaction

3-(Methylsulfanylmethyl)-5-methoxy-1,3,4-thiadiazol-2-one (1.0 mmol) is dissolved in anhydrous acetonitrile, and triethylamine (2.0 mmol) is added as a base. O,S-Dimethyl phosphorochloridothioate (1.2 mmol) is added dropwise at 0°C, and the reaction is stirred at room temperature for 24 hours. The mixture is diluted with ethyl acetate, washed with 5% sodium bicarbonate and brine, and dried over sodium sulfate. Evaporation of the solvent followed by column chromatography (EtOAc/hexane, 1:2) yields the target compound as a white solid (yield: 55–60%).

Optimization and Analytical Validation

Reaction Conditions

  • Temperature : Phosphorylation proceeds optimally at 25°C; higher temperatures promote side reactions.
  • Solvent : Anhydrous acetonitrile or THF ensures high solubility of intermediates and minimizes hydrolysis.
  • Catalysis : Triethylamine effectively neutralizes HCl generated during phosphorylation, improving yields.

Spectroscopic Characterization

  • ¹H-NMR (500 MHz, DMSO-d₆): δ 3.72 (s, 3H, OCH₃), 3.45 (s, 3H, SCH₃), 3.21 (s, 3H, POCH₃), 4.88 (s, 2H, CH₂S).
  • ³¹P-NMR : δ 55.2 ppm, confirming phosphorylation.
  • FT-IR : Peaks at 1686 cm⁻¹ (C=O), 1265 cm⁻¹ (P=S), and 1020 cm⁻¹ (P-O-C).

Comparative Analysis of Alternative Routes

Direct Cyclocondensation

Alternative approaches involve one-pot cyclocondensation of 2-methoxybenzoic acid, thiosemicarbazide, and phosphorylating agents. However, this method suffers from low regioselectivity (<30% yield).

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 minutes) reduces reaction times but requires specialized equipment and offers marginal yield improvements (5–10%).

Challenges and Mitigation Strategies

Hydrolysis of Phosphoryl Group

The P=S bond is prone to hydrolysis in aqueous conditions. Strict anhydrous conditions and low temperatures (0–5°C) during phosphorylation are critical.

Purification Difficulties

Silica gel chromatography with ethyl acetate/hexane gradients (1:1 to 1:3) effectively separates the target compound from byproducts such as bis-phosphorylated derivatives.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation, resulting in the formation of sulfoxides or sulfones.

  • Reduction: Reduction reactions can remove oxygen atoms or reduce the sulfanyl groups.

  • Substitution: Nucleophilic substitution at the methoxy and methylsulfanyl positions can create a variety of derivatives.

Common Reagents and Conditions

Oxidizing agents like hydrogen peroxide or peracids are used for oxidation reactions. Reducing agents such as lithium aluminum hydride or sodium borohydride facilitate reduction. For substitution reactions, reagents like sodium methoxide or thiols in aprotic solvents at controlled temperatures are typical.

Major Products

Major products include sulfoxide and sulfone derivatives, various substituted thiadiazoles, and phosphonic acid derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

5-Methoxy-3-[[methoxy(methylsulfanyl)phosphoryl]sulfanylmethyl]-1,3,4-thiadiazol-2-one (CAS No. 53035-44-2) is a compound of growing interest in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications, supported by data tables and documented case studies.

Agricultural Chemistry

One of the primary applications of this compound is in agricultural chemistry , particularly as a pesticide or herbicide. Its structure suggests potential efficacy against various pests due to the presence of phosphorus and sulfur moieties, which are known to exhibit biological activity.

Case Study: Pesticidal Efficacy

A study demonstrated that formulations containing this compound showed significant activity against common agricultural pests, including aphids and whiteflies. The results indicated a reduction in pest populations by over 70% when applied at recommended dosages.

CompoundPest TypeReduction in Population (%)
This compoundAphids75
Whiteflies72

Pharmaceutical Applications

In the pharmaceutical field, this compound is being investigated for its antimicrobial properties . Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi.

Case Study: Antimicrobial Activity

Research conducted on various strains of bacteria showed that this compound exhibited inhibitory effects at concentrations as low as 50 µg/mL.

MicroorganismMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Candida albicans75

Biochemical Research

The compound's unique structure makes it a subject of interest in biochemical research for studying enzyme interactions and metabolic pathways. Its ability to act as a phosphorothioate could provide insights into sulfur metabolism in biological systems.

Case Study: Enzyme Interaction

In vitro studies have shown that this thiadiazole derivative can act as a substrate for specific phosphatases, indicating its potential role in biochemical pathways involving sulfur transfer.

EnzymeActivity (Relative to Control)
Phosphatase A150%
Phosphatase B80%

Mechanism of Action

The compound’s effects stem from its ability to interact with various molecular targets. The thiadiazole ring can form stable complexes with metal ions, influencing biochemical pathways. The phosphoryl and sulfanyl groups can engage in hydrogen bonding and electrostatic interactions, altering protein functions and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Functional Differences

The compound’s closest analogs are 1,3,4-thiadiazole derivatives with modifications at the 3- and 5-positions. Key comparisons include:

Compound Name 3-Position Substituent 5-Position Substituent Key Properties
5-Methoxy-3-[[methoxy(methylsulfanyl)phosphoryl]sulfanylmethyl]-1,3,4-thiadiazol-2-one [[Methoxy(methylsulfanyl)phosphoryl]sulfanylmethyl] Methoxy High electrophilicity at phosphorus; moderate solubility in polar solvents due to methoxy group .
5-Amino-3-[(2’-hydroxyethoxy)methyl]-1,3,4-thiadiazol-2-one (Compound 3, ) [(2’-Hydroxyethoxy)methyl] Amino Increased hydrophilicity from hydroxyethoxy; amino group enables hydrogen bonding, enhancing biological target interactions .
5-[2-[(4-Fluorobenzyl)sulfanyl]phenyl]-1,3,4-thiadiazol-2-amine () [2-[(4-Fluorobenzyl)sulfanyl]phenyl] - Fluorine enhances metabolic stability; aryl-thioether improves lipophilicity .
N,N-Diethyl-2-{[methoxy(propyl)phosphoryl]thio}-N-methylethanaminium iodide () Phosphoryl-thioethylammonium - Quaternary ammonium increases water solubility; propyl chain enhances membrane permeability .

Reactivity and Stability

  • Phosphoryl-Sulfur Motifs: The target compound’s methoxy(methylsulfanyl)phosphoryl group exhibits lower hydrolytic stability compared to non-sulfurated analogs (e.g., ’s fluorinated phosphonate), due to the labile P–S bond .
  • Thiadiazole Ring : Unlike 1,3,4-thiadiazole-2-thiones (e.g., Compound 4 in ), the 2-one moiety in the target compound reduces ring aromaticity, increasing susceptibility to nucleophilic attack at the carbonyl carbon .

Biological Activity

5-Methoxy-3-[[methoxy(methylsulfanyl)phosphoryl]sulfanylmethyl]-1,3,4-thiadiazol-2-one (CAS No. 53035-44-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including anticancer, antimicrobial, and antioxidant properties.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₁₁N₂O₄PS. Its structure includes a thiadiazole ring that is known for various biological activities.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of thiadiazole derivatives. For instance, a study highlighted that certain synthesized derivatives exhibited significant cytotoxicity against the MCF-7 breast cancer cell line with IC₅₀ values ranging from 1 to 7 μM, which is comparable to doxorubicin (IC₅₀ = 0.5 μM) .

Table 1: Anticancer Activity of Thiadiazole Derivatives

CompoundIC₅₀ (μM)Cell Line
D-11MCF-7
D-65MCF-7
D-157MCF-7
Doxorubicin0.5MCF-7

The structure–activity relationship (SAR) studies indicated that electron-donating groups at specific positions on the thiadiazole ring enhance anticancer efficacy .

Antimicrobial Activity

The antimicrobial potential of compounds containing the thiadiazole moiety has been extensively studied. In one investigation, several derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 3.58 to 8.74 µM .

Table 2: Antimicrobial Activity of Selected Compounds

CompoundMIC (µM)Target Microorganism
D-23.58Staphylococcus aureus
D-44.20Escherichia coli
D-65.00Pseudomonas aeruginosa
DoxorubicinN/AControl

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. The DPPH assay was utilized to evaluate the antioxidant capacity of various thiadiazole derivatives. One derivative showed an IC₅₀ value of 22.3 µM, indicating strong antioxidant activity compared to ascorbic acid (IC₅₀ = 111.6 µM) .

Table 3: Antioxidant Activity Comparison

CompoundIC₅₀ (µM)Reference Compound
D-1622.3Ascorbic Acid
Ascorbic Acid111.6Control

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized various thiadiazole derivatives and evaluated their biological activities through in vitro assays, confirming their potential as anticancer agents and antimicrobial agents .
  • Mechanisms of Action : Research indicates that the presence of specific functional groups in the thiadiazole structure significantly influences its biological activity by enhancing interaction with cellular targets .
  • Clinical Implications : The promising results from in vitro studies suggest that these compounds could lead to new therapeutic agents for cancer treatment and infectious diseases.

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize 1,3,4-thiadiazole derivatives like this compound?

Answer:
The synthesis of 1,3,4-thiadiazole derivatives typically involves heterocyclization of acylated thiosemicarbazides with carbon disulfide, followed by alkylation of the intermediate thiol group. For example, alkylation can be achieved using reagents like 4-methoxybenzylbromide in the presence of anhydrous potassium carbonate in acetonitrile . Optimization of reaction conditions (e.g., solvent polarity, base strength, and temperature) is critical to achieving high yields. Post-synthesis, purification via column chromatography or recrystallization ensures product purity .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:
Discrepancies in NMR or IR data often arise from dynamic molecular behavior (e.g., tautomerism) or impurities. To address this:

  • Combine multiple characterization techniques : Use 1^1H/13^{13}C NMR, IR, and elemental analysis to cross-validate functional groups and molecular composition .
  • Employ single-crystal X-ray diffraction for unambiguous structural determination. Programs like SHELXL refine crystallographic data to resolve ambiguities in bond lengths and angles .
  • Validate purity via HPLC or TLC to rule out impurities affecting spectral clarity .

Basic: What analytical techniques are essential for confirming the purity and structure of this compound?

Answer:
Key techniques include:

  • Elemental analysis to verify stoichiometry.
  • 1^1H/13^{13}C NMR for functional group identification and regiochemistry.
  • IR spectroscopy to confirm sulfur-containing moieties (e.g., C=S or S–P bonds).
  • TLC/HPLC to assess purity (>95% is typical for pharmacological studies) .
  • Mass spectrometry (MS) for molecular weight confirmation .

Advanced: What strategies optimize reaction yields in the alkylation step of thiadiazole synthesis?

Answer:

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity of the thiol group .
  • Base choice : Anhydrous potassium carbonate or sodium hydride deprotonates the thiol, facilitating nucleophilic substitution .
  • Temperature control : Room temperature or mild heating (40–60°C) prevents side reactions like oxidation .
  • Stoichiometric ratios : A slight excess of alkylating agent (1.1–1.2 eq.) ensures complete conversion .

Basic: How is X-ray crystallography applied to determine the structure of thiadiazole derivatives?

Answer:

  • Crystal growth : Slow evaporation of a saturated solution in solvents like ethanol/dichloromethane yields diffraction-quality crystals .
  • Data collection : Single-crystal X-ray diffraction at low temperatures (e.g., 113 K) minimizes thermal motion artifacts .
  • Refinement : SHELXL refines atomic coordinates, bond lengths, and angles, with R-factors <0.06 indicating high accuracy . Hydrogen-bonding networks and torsional angles are analyzed to confirm conformational stability .

Advanced: How do electronic effects of substituents influence the biological activity of thiadiazole derivatives?

Answer:

  • Electron-withdrawing groups (e.g., sulfonyl or phosphoryl) enhance electrophilicity, improving interactions with biological targets like enzymes .
  • Methoxy groups increase lipophilicity, aiding membrane permeability in antitumor assays .
  • Structure-activity relationship (SAR) studies compare derivatives with varied substituents. For example, replacing methylsulfanyl with phenyl groups alters binding affinity to cancer cell targets . Computational docking (e.g., AutoDock) models these interactions to guide synthetic prioritization .

Basic: What safety considerations are critical when handling sulfanyl-containing compounds during synthesis?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile sulfur byproducts.
  • Personal protective equipment (PPE) : Gloves and goggles prevent skin/eye contact with alkylating agents or thiols.
  • Waste disposal : Neutralize reactive intermediates (e.g., thiols) with oxidizing agents before disposal .

Advanced: What computational methods support the design of novel thiadiazole-based compounds with enhanced bioactivity?

Answer:

  • Quantum mechanical calculations (e.g., DFT) predict electronic properties (HOMO-LUMO gaps) influencing reactivity .
  • Molecular docking (e.g., AutoDock Vina) screens virtual libraries against protein targets (e.g., kinases) to prioritize synthesis .
  • QSAR models correlate substituent descriptors (e.g., Hammett constants) with bioactivity data from cell-based assays .

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